molecular formula C20H22N2O3S B2966400 3-(2-methylphenyl)-5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-1,2,4-oxadiazole CAS No. 1105233-08-6

3-(2-methylphenyl)-5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-1,2,4-oxadiazole

Cat. No.: B2966400
CAS No.: 1105233-08-6
M. Wt: 370.47
InChI Key: KCFOYZGNGBUMLG-UHFFFAOYSA-N
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Description

3-(2-methylphenyl)-5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-1,2,4-oxadiazole is a complex organic compound that belongs to the oxadiazole family This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring, a methylphenyl group, and a benzenesulfonylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylphenyl)-5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-1,2,4-oxadiazole typically involves multiple steps One common method starts with the preparation of the 1,2,4-oxadiazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylphenyl)-5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-methylphenyl)-5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-1,2,4-oxadiazole has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-methylphenyl)-5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(2-methylphenyl)-1,2,4-oxadiazole: Lacks the benzenesulfonylmethyl group, resulting in different chemical properties and applications.

    5-(4-methylphenyl)-1,2,4-oxadiazole: Similar structure but with variations in the substituent groups, leading to distinct reactivity and uses.

Uniqueness

3-(2-methylphenyl)-5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-1,2,4-oxadiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

IUPAC Name

3-(2-methylphenyl)-5-[[4-(2-methylpropyl)phenyl]sulfonylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-14(2)12-16-8-10-17(11-9-16)26(23,24)13-19-21-20(22-25-19)18-7-5-4-6-15(18)3/h4-11,14H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFOYZGNGBUMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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